6-Methyl-5-nitropyridine-2,3-diamine
Overview
Description
6-Methyl-5-nitropyridine-2,3-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) attached to a pyridine ring, along with a methyl group (-CH3). The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 6-methyl-5-nitropyridine-2,3-diamine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines are known to be involved in various synthetic methods, both for the construction of the pyridine ring and for its substitution .
Biochemical Analysis
Biochemical Properties
6-Methyl-5-nitropyridine-2,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit adenosine deaminase, an enzyme involved in purine metabolism . The interaction between this compound and adenosine deaminase is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in the cell cycle and apoptosis . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound can accumulate in certain tissues, leading to localized effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitropyridine-2,3-diamine typically involves the nitration of 6-methylpyridine-2,3-diamine. One common method includes the use of nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Methyl-5-nitropyridine-2,3-diamine finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
5-Nitropyridine-2,3-diamine: Lacks the methyl group, which may influence its reactivity and biological activity.
6-Methyl-3-nitropyridine-2,3-diamine: Differently positioned nitro group, leading to variations in chemical behavior.
6-Methyl-5-nitropyridine-3,4-diamine: Different arrangement of amino groups, affecting its chemical properties.
Uniqueness: 6-Methyl-5-nitropyridine-2,3-diamine is unique due to the specific positioning of the nitro, amino, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-5-nitropyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGFXLGFIQDUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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